molecular formula C17H18N2O5S B12633958 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol CAS No. 920527-53-3

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol

Cat. No.: B12633958
CAS No.: 920527-53-3
M. Wt: 362.4 g/mol
InChI Key: VHESMLHXIWMGTR-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a phenyl group and a nitrobenzene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-phenylpiperidin-4-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product would be a compound with an oxidized nitro group.

    Reduction: The major product would be a compound with an amine group replacing the nitro group.

    Substitution: The major products would depend on the nucleophile used in the reaction.

Scientific Research Applications

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is not well-documented. compounds with similar structures often act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrobenzene sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonyl chloride: Used as an intermediate in the synthesis of various organic compounds.

    4-Phenylpiperidine: A simpler analog without the nitrobenzene sulfonyl group.

    4-Nitrobenzene-1-sulfonyl chloride: Another related compound used in organic synthesis

Uniqueness

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is unique due to the presence of both a nitrobenzene sulfonyl group and a phenyl group on the piperidine ring

Properties

CAS No.

920527-53-3

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-phenylpiperidin-4-ol

InChI

InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)10-12-18(13-11-17)25(23,24)16-8-6-15(7-9-16)19(21)22/h1-9,20H,10-13H2

InChI Key

VHESMLHXIWMGTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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